N-methylspiro[3.3]heptan-2-amine;hydrochloride

Fragment-based drug discovery Scaffold diversity Fsp³-guided library design

N-Methylspiro[3.3]heptan-2-amine hydrochloride (CAS 2306270-55-1, molecular formula C₈H₁₆ClN, MW 161.67 g/mol) is a saturated spirocyclic secondary amine supplied as the hydrochloride salt. The compound features the spiro[3.3]heptane carbocyclic core—a scaffold consisting of two cyclobutane rings fused at a single quaternary carbon—bearing an exocyclic N-methylamino substituent at the 2-position.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
Cat. No. B8118680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylspiro[3.3]heptan-2-amine;hydrochloride
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESCNC1CC2(C1)CCC2.Cl
InChIInChI=1S/C8H15N.ClH/c1-9-7-5-8(6-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H
InChIKeyNBYRXBAIEYRIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylspiro[3.3]heptan-2-amine Hydrochloride (CAS 2306270-55-1): A Conformationally Restricted sp3-Rich Amine Building Block for Medicinal Chemistry Procurement


N-Methylspiro[3.3]heptan-2-amine hydrochloride (CAS 2306270-55-1, molecular formula C₈H₁₆ClN, MW 161.67 g/mol) is a saturated spirocyclic secondary amine supplied as the hydrochloride salt [1]. The compound features the spiro[3.3]heptane carbocyclic core—a scaffold consisting of two cyclobutane rings fused at a single quaternary carbon—bearing an exocyclic N-methylamino substituent at the 2-position. The spiro[3.3]heptane framework is recognized as a saturated, three-dimensional bioisostere of the benzene ring with an Fsp³ value of 1.0 (versus Fsp³ = 0 for benzene), and it has been validated as a replacement for phenyl, meta-benzene, and para-benzene motifs in multiple drug scaffolds [2]. The hydrochloride salt form ensures reliable aqueous solubility and facilitates direct use in parallel synthesis, fragment library construction, and late-stage functionalization workflows.

Why N-Methylspiro[3.3]heptan-2-amine Hydrochloride Cannot Be Replaced by Generic Spiro[3.3]heptane Amines or Non-Spiro Alternatives in Procurement Specifications


The spiro[3.3]heptane scaffold constitutes a distinct chemical space that cannot be generically substituted by planar aromatic amines (Fsp³ = 1.0 versus Fsp³ = 0), by regioisomeric spiro[3.3]heptane amines (2-substituted versus 1-substituted patterns yield different exit-vector geometries), or by non-spiro six-membered ring amines such as piperidines and cyclohexylamines, which lack the rigid, non-coplanar three-dimensional architecture characteristic of this scaffold [1]. The N-methyl secondary amine at the 2-position offers a specific balance of basicity, steric profile, and hydrogen-bonding capacity that differs from its primary amine (spiro[3.3]heptan-2-amine) and tertiary amine (N,N-dimethylspiro[3.3]heptan-2-amine) counterparts, directly affecting lipophilicity, metabolic stability, and target engagement [2]. Furthermore, the hydrochloride salt form provides defined stoichiometry, reproducible aqueous solubility, and long-term storage stability under refrigerated conditions that the free base (CAS 1509152-33-3) does not guarantee , making procurement of the exact salt form critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-Methylspiro[3.3]heptan-2-amine Hydrochloride Against Closest Analogs and Alternatives


Three-Dimensional Complexity and Isomer Space Expansion: Spiro[3.3]heptane Core (Fsp³ = 1.0) Versus Planar Benzene (Fsp³ = 0)

The spiro[3.3]heptane core that underlies N-methylspiro[3.3]heptan-2-amine possesses an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, indicating a fully saturated, three-dimensional architecture. This contrasts starkly with the planar benzene ring (Fsp³ = 0), the most common aromatic scaffold in drug molecules. For a disubstituted derivative, benzene permits only 3 possible regioisomeric arrangements (ortho, meta, para), all of which are achiral. The spiro[3.3]heptane core, by contrast, enables 18 distinct ways to arrange two different substituents across its two separate rings, and all 18 isomers are chiral [1]. This 6-fold expansion in accessible isomeric space allows significantly finer exploration of structure-activity relationships (SAR). Lovering's analysis has correlated higher Fsp³ and greater numbers of stereogenic carbons with improved probability of progressing from hit to lead to clinical candidate [1].

Fragment-based drug discovery Scaffold diversity Fsp³-guided library design

Regioisomeric Differentiation: 2-Substituted Spiro[3.3]heptane Amines Represent 90% of Reported Disubstituted Derivatives Versus 1-Substituted Isomers

Among nearly 9,000 reported spiro[3.3]heptanes bearing a single substituent on each ring, the 2,6-disubstituted pattern accounts for approximately 90% of all examples, while the 1,6-disubstituted pattern represents only about 10% [1]. N-methylspiro[3.3]heptan-2-amine hydrochloride places the amino substituent at the 2-position of the spiro[3.3]heptane core, aligning with the most synthetically accessible and literature-precedented disubstitution topology. In contrast, the regioisomer N-methylspiro[3.3]heptan-1-amine (CAS 933683-02-4) situates the amine at the 1-position, a substitution pattern that has been far less explored and lacks the extensive synthetic methodology developed for 2-substituted derivatives. For procurement decisions, this means the 2-amino isomer benefits from a larger body of established synthetic precedent, more predictable reactivity in downstream derivatization, and broader compatibility with literature-validated medicinal chemistry workflows.

Regioselective synthesis Building block library design 2,6-Disubstituted spiro scaffolds

Scaffold-Level Bioisosteric Replacement Validated Across Three Distinct Drug Classes with Quantitative Potency Retention

The spiro[3.3]heptane core has been experimentally validated as a saturated bioisostere of the benzene ring through incorporation into three marketed drugs representing distinct pharmacological classes. In sonidegib (Hedgehog pathway inhibitor), replacement of the meta-benzene with spiro[3.3]heptane yielded analogs trans-76 and cis-76 with IC₅₀ values of 0.48 μM and 0.24 μM, respectively, versus 0.0015 μM for sonidegib—a two-order-of-magnitude potency reduction yet still retaining micromolar activity [1]. Lipophilicity decreased by 0.8 clogP units (6.8 → 6.0) [1]. In vorinostat (HDAC inhibitor), the spiro[3.3]heptane analog 77 induced 9.1% early apoptotic cells at 50 μM versus 12.2% for the parent drug, demonstrating comparable pro-apoptotic efficacy [1]. In benzocaine (local anesthetic), the spiro[3.3]heptane analog 79 (obtained as hydrochloride salt) showed antinociceptive activity in the mouse tail-flick test that was statistically indistinguishable from benzocaine across the entire observation period [1]. This triple-drug validation establishes the spiro[3.3]heptane scaffold—and by extension amine building blocks derived from it—as a general-purpose benzene bioisostere platform.

Saturated benzene bioisostere Scaffold hopping Patent-free drug analogs

Metabolic Stability Differentiation by Azaspiro[3.3]heptane Architecture: 1-Azaspiro t₁/₂ = 52 min Versus 2-Azaspiro t₁/₂ = 31 min in Human Liver Microsomes

Direct comparative metabolic stability data for azaspiro[3.3]heptane regioisomers in human liver microsomes (HLM) demonstrate that subtle architectural changes within the spiro[3.3]heptane scaffold produce large differences in intrinsic clearance. In a matched molecular pair study of piperidine bioisosteres, the 1-azaspiro[3.3]heptane derivative 59 exhibited a CLint of 32 μL min⁻¹ mg⁻¹ and a half-life (t₁/₂) of 52 min, while the 2-azaspiro[3.3]heptane derivative 58 showed CLint of 53 μL min⁻¹ mg⁻¹ and t₁/₂ of 31 min—a nearly 1.7-fold difference in half-life favoring the 1-aza regioisomer [1]. The parent piperidine 57 displayed CLint of 14 μL min⁻¹ mg⁻¹ and served as the non-spiro baseline. In the sonidegib scaffold series, incorporation of spiro[3.3]heptane also modulated metabolic stability: CLint = 18 (sonidegib) vs 36 (trans-76) vs 156 (cis-76) μL min⁻¹ mg⁻¹, with corresponding t₁/₂ values of 93, 47, and 11 min—a 4.3-fold difference between the trans and cis spiro isomers [2]. These data demonstrate that metabolic stability is exquisitely sensitive to the precise stereochemical and regioisomeric configuration of the spiro[3.3]heptane scaffold.

Metabolic stability Human liver microsomes Azaspiro bioisostere optimization

Lipophilicity Modulation via N-Methyl Substitution: NMe Aryl Amines on 2,6-Diazaspiro[3.3]heptane Show ΔlogD₇.₄ = −1.12 ± 0.22 Versus Piperazine Analogs

The N-methyl substituent on the spiro[3.3]heptane amine framework provides a quantifiable handle for modulating lipophilicity. A matched molecular pair analysis (MMPA) of the AstraZeneca compound collection demonstrated that NMe-capped aryl amines on 2,6-diazaspiro[3.3]heptane cores reduced logD₇.₄ by ΔlogD₇.₄ = −1.12 ± 0.22 (N = 9) relative to their piperazine counterparts [1]. This effect is approximately twice as large as that observed for NH aryl amines (ΔlogD₇.₄ = −0.58 ± 0.38, N = 4), attributable to the enhanced basicity imparted by N-methylation (ΔpKa[ACD] up to +1.9 for spiro-analogues) [1]. The lipophilicity reduction is consistent across both terminal and central scaffold positions, ranging from ΔlogD₇.₄ ≈ −0.2 for neutral amides to −1.1 for the most basic analogs [1]. For N-linked 2-azaspiro[3.3]heptanes—which are structurally closest to exocyclic N-methylspiro[3.3]heptan-2-amines—logD₇.₄ increased by +0.2 to +0.5, consistent with net carbon addition without compensatory polarity effects [1]. This evidence establishes that N-methylation on the spiro[3.3]heptane scaffold is not a neutral modification but directly and predictably alters logD, providing medicinal chemists with a rational design parameter.

Lipophilicity engineering logD modulation N-Methyl SAR

Optimal Procurement and Application Scenarios for N-Methylspiro[3.3]heptan-2-amine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Construction of sp³-Rich Fragment Libraries with Maximal Three-Dimensional Diversity

N-Methylspiro[3.3]heptan-2-amine hydrochloride is ideally suited for fragment library construction where Fsp³ is a primary design criterion. With the spiro[3.3]heptane core providing Fsp³ = 1.0 and access to 18 chiral disubstituted isomers (versus 3 achiral isomers for benzene) [1], this building block enables the generation of fragment collections that systematically explore non-planar chemical space. The hydrochloride salt form ensures consistent aqueous solubility for fragment screening at concentrations up to 1–2 mM in biochemical assays, while the exocyclic secondary amine offers a direct synthetic handle for amide coupling, reductive amination, or sulfonamide formation without requiring a deprotection step. The 2-position substitution pattern aligns with the most literature-validated disubstitution topology (~90% of reported spiro[3.3]heptanes) [1], maximizing compatibility with established synthetic protocols.

Bioisosteric Replacement of Benzene Rings in Lead Optimization: Scaffold-Hopping from Planar Aromatics to Saturated sp³ Cores

This building block supports systematic scaffold-hopping campaigns aimed at replacing metabolically labile or toxicophoric benzene rings with saturated bioisosteres. The spiro[3.3]heptane core has been validated in three drug contexts—sonidegib, vorinostat, and benzocaine—with quantitative potency data confirming that target pharmacology is retained despite the transition from planar to three-dimensional topology [1]. In sonidegib, the spiro[3.3]heptane analog maintained micromolar potency (IC₅₀ = 0.24–0.48 μM) while reducing lipophilicity by 0.8 clogP units [1]. For procurement decisions, the N-methyl substitution provides a built-in handle for tuning lipophilicity: NMe-substituted spiro amines reduce logD₇.₄ by approximately −1 unit relative to piperazine/piperidine analogs [2], enabling precise logD targeting during multiparameter optimization.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity and Basicity in Amine-Containing Scaffolds

The N-methylspiro[3.3]heptan-2-amine scaffold is particularly relevant for CNS programs where lipophilicity and basicity must be balanced against brain penetration. Matched molecular pair data show that NMe-substituted spiro amines reduce logD₇.₄ by up to −1.12 ± 0.22 compared to parent heterocycles [1], placing this scaffold within the favorable CNS drug-like logD range of 1–3. The rigid, non-coplanar exit vectors of the spiro[3.3]heptane core (differing by a 90° twist from piperazine/piperidine geometries, with molecular volumes ~9–13 ų larger and the basic nitrogen positioned ~1.3 Å further from the attachment point) [1] provide a geometrically distinct pharmacophore that can be exploited to enhance target selectivity over off-target receptors. The metabolic stability precedent—showing half-life differences of up to 4.3-fold between stereoisomers [2]—underscores the importance of procuring the defined 2-amino regioisomer rather than alternative substitution patterns.

Parallel Synthesis and Late-Stage Functionalization: Exocyclic Secondary Amine as a Direct Derivatization Handle

The exocyclic N-methylamino group at the 2-position of the spiro[3.3]heptane core provides a reactive secondary amine handle for high-throughput parallel synthesis without requiring Boc-protection/deprotection sequences. Unlike 2-azaspiro[3.3]heptane where the nitrogen is embedded in the strained azetidine ring (pKa differences of up to +1.9 versus piperidine/piperazine comparators) [1], the exocyclic amine in N-methylspiro[3.3]heptan-2-amine offers a more conventional reactivity profile compatible with standard amide coupling, urea formation, and sulfonamide synthesis conditions. The hydrochloride salt form ensures the amine is delivered in a single, defined protonation state, eliminating batch-to-batch variability in free base content that can confound stoichiometric calculations in array synthesis. Procurement of the hydrochloride salt (CAS 2306270-55-1, purity ≥95%) rather than the free base (CAS 1509152-33-3) is recommended for automated liquid handling workflows where aqueous solubility and accurate molarity are critical.

Quote Request

Request a Quote for N-methylspiro[3.3]heptan-2-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.